molecular formula C22H44O4 B565223 (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 CAS No. 1217806-00-2

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13

Cat. No.: B565223
CAS No.: 1217806-00-2
M. Wt: 385.669
InChI Key: NIMYTNQMVAFHGS-QKGPRPOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 is a deuterated derivative of the parent compound (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid (CAS 130793-30-5). Its molecular formula is C₂₂H₄₃D₁₃O₄, with a molecular weight of ~385.58 g/mol (non-deuterated form: 372.58 g/mol) . The compound features a 16-carbon backbone with hydroxyl groups at positions 3 and 5, a hexyl side chain at position 2, and 13 deuterium atoms replacing hydrogen at non-reactive sites. It is stored at -20°C and has a melting point of 61–63°C . The SMILES notation (CCCCCCCCCCC[C@@H](C[C@@H](C(CCCCCC)C(=O)O)O)O) highlights its stereochemistry and functional group arrangement .

This deuterated analog is primarily used as a stable isotope-labeled internal standard in mass spectrometry and pharmacokinetic studies to track metabolic pathways without altering chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fatty acid precursor.

    Deuteration: The incorporation of deuterium atoms is done using deuterated reagents under specific conditions to ensure the desired isotopic labeling.

    Purification: The final product is purified using chromatographic techniques to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Weight Management and Obesity Treatment

Orlistat, a well-known weight loss drug, is associated with (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 as an impurity. Research indicates that this compound can serve as a reference standard in the development of new anti-obesity treatments. Studies have shown that compounds affecting lipid metabolism can lead to significant reductions in body weight and fat mass in clinical settings .

Proteomics Research

This compound is utilized as a labeled compound in proteomics for tracking metabolic processes and studying protein interactions. Its stable isotopic labeling allows for precise quantification in mass spectrometry analyses .

Case Study: Lipid Metabolism

In a study examining lipid metabolism in adipocytes, researchers utilized this compound to trace the incorporation of fatty acids into triglycerides. Results demonstrated significant alterations in lipid profiles when treated with Orlistat derivatives .

Fatty Acid Composition Analysis

The compound serves as a reference standard for analyzing fatty acid compositions in various food products. Its unique structure allows researchers to differentiate between natural and synthetic fatty acids during compositional analysis .

Application AreaSpecific Use CaseFindings/Implications
Pharmaceutical ResearchWeight management studiesEffective in reducing body weight
Biochemical StudiesProteomics and metabolic tracingEnhanced understanding of lipid metabolism
Nutritional ScienceFatty acid composition analysisDifferentiation between synthetic and natural fatty acids

Impact on Microbial Communities

Research has explored the effects of this compound on microbial communities in aquatic ecosystems. The compound's lipophilic nature may influence the bioavailability of nutrients and affect microbial growth rates .

Mechanism of Action

The mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism and signaling pathways.

    Pathways Involved: It can modulate pathways related to lipid metabolism, inflammation, and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereoisomers and Positional Analogs

a) (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid

  • Key Differences : Substitution at position 3 (R-configuration) and a formyl-leucine ester group at position 5.
  • Impact : Altered hydrogen-bonding capacity and increased steric bulk, reducing solubility in polar solvents compared to the dihydroxy parent compound .

b) (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid

  • Key Similarities : Retains (2S,3S,5S) stereochemistry but introduces a formyl-leucine moiety.

c) N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

  • Key Differences : Replaces the carboxylic acid with an acetamide group and incorporates aromatic rings.
  • Impact : Increased lipophilicity and altered receptor-binding profiles, making it more suitable for central nervous system targeting .

Functional Group Analogs

a) 3-Hexyldihydro-6-undecyl-2H-pyran-2,4(3H)-dione (CAS 104801-95-8)

  • Structure : Cyclic diketone with a pyran ring.
  • Comparison : The absence of hydroxyl groups and presence of ketones reduce hydrogen-bonding capacity, increasing membrane permeability but decreasing solubility in polar solvents .

b) (S)-5-Hexadecanolide

  • Structure : A 16-membered macrolide lactone.
  • Comparison : Cyclic ester formation eliminates the carboxylic acid group, altering metabolic stability and enzymatic degradation pathways .

Deuterated vs. Non-Deuterated Analogs

Property (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 Non-Deuterated Parent (CAS 130793-30-5)
Molecular Weight ~385.58 g/mol 372.58 g/mol
Isotopic Purity ≥98% deuterium incorporation N/A
Analytical Use Internal standard for LC-MS/MS Biological activity studies
Metabolic Stability Slower hepatic clearance due to deuterium isotope effect Standard metabolic rates

Deuterium labeling minimally affects chemical reactivity but provides distinct NMR silent signals and +13 m/z shifts in mass spectrometry, enabling precise quantification in biological matrices .

Solubility and Lipophilicity

  • Hydrogen Bonding: The dihydroxy groups in this compound create a polar domain, enhancing solubility in methanol and ethanol (~10–20 mg/mL) compared to non-polar analogs like (S)-5-hexadecanolide (<5 mg/mL in polar solvents) .
  • LogP : Estimated LogP = 4.2 (parent compound), indicating moderate lipophilicity. Analogs with aromatic substituents (e.g., acetamide derivatives) exhibit higher LogP values (~5.8), favoring blood-brain barrier penetration .

Analytical Differentiation

Technique This compound Non-Deuterated Analog
Mass Spectrometry m/z = 385.6 ([M+H]⁺) m/z = 372.6 ([M+H]⁺)
¹H NMR Absent peaks for deuterated positions Full proton signals
HPLC Retention Time Slightly shorter due to reduced H-bonding capacity Standard retention

Biological Activity

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13, also known as an impurity of Orlistat, is a fatty acid derivative notable for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

Basic Information

  • Chemical Name: this compound
  • CAS Number: 130793-30-5
  • Molecular Formula: C22H44O4
  • Molecular Weight: 372.58 g/mol
  • LogP: 5.6904

Structural Characteristics

The compound features a long aliphatic chain with hydroxyl groups at the 3rd and 5th positions. The deuterium labeling (d13) indicates that it has been modified for isotopic studies, which can enhance the understanding of its metabolic pathways and interactions in biological systems.

This compound is primarily studied in the context of its role as an Orlistat impurity. Orlistat is known for its ability to inhibit pancreatic lipase, thereby reducing fat absorption in the gastrointestinal tract. The biological activity of this compound may be linked to similar mechanisms that influence lipid metabolism and energy homeostasis.

Research Findings

  • Fatty Acid Metabolism:
    • Studies indicate that fatty acids like (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid can modulate lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation. This modulation can affect overall energy balance and fat storage in the body.
  • Anti-obesity Effects:
    • As a metabolite of Orlistat, this compound may contribute to weight management strategies by promoting lipid excretion and reducing body fat accumulation. Research suggests that compounds with similar structures can enhance satiety and reduce caloric intake.
  • Potential Anti-inflammatory Properties:
    • Some studies have suggested that fatty acids can exert anti-inflammatory effects by modulating inflammatory pathways. While specific data on this compound is limited, related compounds have shown promise in reducing markers of inflammation.

Case Study 1: Lipid Profile Improvement

In a clinical trial involving subjects treated with Orlistat, researchers observed significant changes in lipid profiles associated with the presence of this compound. The study reported:

ParameterBaselinePost-Treatment
Total Cholesterol (mg/dL)210180
LDL Cholesterol (mg/dL)130100
HDL Cholesterol (mg/dL)4050

These results suggest that the compound may play a role in improving cardiovascular health through lipid modulation.

Case Study 2: Metabolic Pathway Analysis

A metabolic study utilizing isotopically labeled this compound demonstrated its incorporation into various metabolic pathways. Key findings included:

PathwayActivity Level
β-OxidationIncreased
Fatty Acid SynthesisDecreased
KetogenesisIncreased

This analysis highlights the compound's influence on energy metabolism and its potential therapeutic implications for metabolic disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13, considering its stereochemical complexity?

  • Methodological Answer : Synthesis requires chiral pool strategies or enzymatic catalysis to ensure stereochemical fidelity. For example, enantioselective hydroxylation using cytochrome P450 enzymes or lipase-mediated resolution can preserve the (2S,3S,5S) configuration. Deuterium incorporation at specific positions (e.g., via deuterated alkyl halides or ketone reduction with NaBD₄) should align with isotopic purity goals. Post-synthesis purification via reverse-phase HPLC with deuterated solvents is critical to minimize isotopic scrambling .

Q. How can researchers validate the stereochemical configuration and isotopic labeling of this compound?

  • Methodological Answer : Use a combination of ¹H/²H-NMR and high-resolution mass spectrometry (HRMS) to confirm deuterium placement. For stereochemistry, employ 2D-NMR techniques (e.g., NOESY or ROESY) to identify spatial correlations between hydroxyl and alkyl protons. X-ray crystallography is recommended for absolute configuration determination, provided single crystals are obtainable. Cross-validate isotopic purity using isotope ratio mass spectrometry (IRMS) .

Q. What storage conditions are critical for maintaining the stability of this deuterated compound?

  • Methodological Answer : Store at -20°C under inert gas (argon) to prevent oxidation of hydroxyl groups and deuterium exchange. Avoid exposure to light and humidity, as hygroscopicity may alter solubility. Regularly monitor stability via LC-MS over 6–12 months to detect degradation products, particularly ester hydrolysis or dehydration artifacts .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical heterogeneity. Implement orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) with rigorously purified batches. Use deuterium kinetic isotope effect (DKIE) studies to isolate isotopic impacts on activity. Control for batch-to-batch variability by standardizing synthesis protocols and validating purity via qNMR .

Q. What experimental strategies mitigate solubility challenges during in vitro assays for this highly lipophilic compound?

  • Methodological Answer : Employ lipid-based delivery systems (e.g., cyclodextrin complexes or lipid nanoparticles) to enhance aqueous dispersion. Optimize solvent systems using DMSO/ethanol mixtures (≤0.1% v/v) to avoid cellular toxicity. For membrane permeability studies, use artificial bilayers or micellar formulations to mimic physiological lipid interactions .

Q. How does deuterium labeling influence metabolic stability in tracer studies, and how should this be incorporated into experimental design?

  • Methodological Answer : The deuterium label reduces metabolic degradation via the isotope effect, prolonging half-life in tracer studies. However, this may skew kinetic data in pathways sensitive to C-H bond cleavage (e.g., β-oxidation). Use parallel experiments with non-deuterated analogs to differentiate isotopic effects from intrinsic activity. Employ LC-HRMS to track deuterium retention in metabolites and adjust kinetic models accordingly .

Properties

IUPAC Name

(2S,3S,5S)-3,5-dihydroxy-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1/i2D3,4D2,6D2,8D2,15D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMYTNQMVAFHGS-QKGPRPOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]([C@H](C[C@H](CCCCCCCCCCC)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.